Introduction: The Quinazoline Scaffold and the Strategic Importance of a Trifluoromethylated Intermediate
Introduction: The Quinazoline Scaffold and the Strategic Importance of a Trifluoromethylated Intermediate
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)quinazoline: A Keystone Intermediate in Medicinal Chemistry
The quinazoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Its rigid, bicyclic aromatic structure provides an ideal framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. Within this important class of molecules, 4-Chloro-2-(trifluoromethyl)quinazoline (CAS No. 52353-35-2) emerges as a particularly valuable and strategic building block for drug discovery and development professionals.
This guide provides a comprehensive technical overview of 4-Chloro-2-(trifluoromethyl)quinazoline, moving beyond a simple recitation of data to explain the chemical logic behind its properties, reactivity, and applications. We will explore its physicochemical characteristics, delve into its pivotal reactivity profile, and contextualize its use as a key intermediate in the synthesis of advanced, biologically active compounds.
Section 1: Core Physicochemical and Structural Properties
4-Chloro-2-(trifluoromethyl)quinazoline is a colorless solid at room temperature.[4] Its core structure consists of a fused benzene and pyrimidine ring, functionalized with a highly reactive chlorine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 2-position. These two groups are critical to its utility, dictating its reactivity and influencing the properties of its derivatives.
Structural Representation
The chemical structure of 4-Chloro-2-(trifluoromethyl)quinazoline is depicted below.
Caption: Chemical structure of 4-Chloro-2-(trifluoromethyl)quinazoline.
Summary of Physicochemical Data
The key quantitative properties of this compound are summarized in the table below. While extensive experimental data is not always available in public literature, the provided information is consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 52353-35-2 | [5][6] |
| Molecular Formula | C₉H₄ClF₃N₂ | [4][5] |
| Molecular Weight | 232.59 g/mol | [5][7] |
| Appearance | Colorless solid | [4] |
| Boiling Point | 171.2 °C at 760 mmHg | [8] |
| Solubility | Sparingly soluble in water | [4] |
| pKa (Predicted) | -1.05 ± 0.30 | [4] |
| Purity (Commercial) | 95% - 97% | [5][6][8] |
| Storage Conditions | Room temperature, in a dry, well-ventilated, and locked place | [5][9] |
Expected Spectroscopic Profile
While specific, published spectra for this exact compound are scarce, an experienced scientist can predict the key features based on its structure.
-
¹H NMR: The spectrum would be characterized by signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the four protons on the benzene ring portion of the quinazoline core. The exact chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton.
-
¹³C NMR: The spectrum would show nine distinct carbon signals. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms. The carbon bearing the chlorine atom (C4) would also be readily identifiable.
-
¹⁹F NMR: A strong singlet would be observed, as the three fluorine atoms of the trifluoromethyl group are chemically equivalent. This is a hallmark signal for verifying the presence of the -CF₃ group.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in two peaks at m/z 232 and 234.
Section 2: Synthesis and Core Reactivity
The true value of 4-Chloro-2-(trifluoromethyl)quinazoline lies in its predictable and efficient reactivity, which allows it to serve as a versatile scaffold for building molecular complexity.
General Synthesis
The synthesis of 4-chloroquinazolines typically involves a two-step process starting from the corresponding anthranilic acid derivative. The general pathway involves:
-
Cyclization: Condensation of an anthranilic acid with formamide or a similar reagent to form the 4-hydroxyquinazoline (which exists in its tautomeric quinazolinone form).[10]
-
Chlorination: Treatment of the 4-hydroxyquinazoline with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group with a chlorine atom.[10][11] This is a standard and robust transformation that provides the desired reactive intermediate in high yield.
The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The defining feature of 4-Chloro-2-(trifluoromethyl)quinazoline is the high reactivity of the C4-chloro group towards nucleophilic aromatic substitution (SNAr).[12] This reactivity is deliberately engineered by the molecule's electronic architecture:
-
Activation: The nitrogen atoms within the pyrimidine ring and, crucially, the potent electron-withdrawing trifluoromethyl group at the C2 position, pull electron density away from the ring system.
-
Electrophilicity: This polarization makes the carbon atom at the 4-position (C4) highly electrophilic and thus susceptible to attack by nucleophiles.
-
Leaving Group: The chloride ion is an excellent leaving group, facilitating the completion of the substitution reaction.
This predictable reactivity allows for the facile introduction of a wide variety of functional groups at the 4-position, most commonly amines, alcohols, and thiols. The reaction with amines to form 4-aminoquinazoline derivatives is particularly widespread in the synthesis of kinase inhibitors and other targeted therapies.[13]
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Field-Proven Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol is a representative example of a nucleophilic aromatic substitution reaction using an aniline derivative. It is adapted from established methodologies for this class of compounds.[12][13]
Objective: To synthesize N-phenyl-2-(trifluoromethyl)quinazolin-4-amine.
Materials:
-
4-Chloro-2-(trifluoromethyl)quinazoline (1.0 eq)
-
Aniline (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dioxane or THF
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-2-(trifluoromethyl)quinazoline.
-
Solvent and Reagents: Dissolve the starting material in anhydrous dioxane. Add aniline followed by the dropwise addition of DIPEA. The base is crucial to neutralize the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure 4-anilinoquinazoline product.
Self-Validation: The success of the reaction is validated at each stage. TLC/LC-MS monitoring confirms the consumption of starting material and formation of the product. Spectroscopic analysis (NMR, MS) of the final product confirms its identity and purity, with the mass spectrum showing the correct molecular ion and the NMR spectra showing the incorporation of the aniline moiety.
Section 3: Applications in Drug Discovery and Development
4-Chloro-2-(trifluoromethyl)quinazoline is not an end product itself but a high-value intermediate. Its utility is realized in its conversion to more complex molecules with tailored biological activities. The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, particularly for Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[3]
The strategic placement of the trifluoromethyl group can enhance metabolic stability and improve cell permeability and binding affinity of the final drug candidate due to its lipophilic and electron-withdrawing nature.
Caption: Role of the intermediate in a drug discovery workflow.
This compound has been instrumental in exploring treatments for:
-
Oncology: As a precursor to inhibitors of kinases like EGFR and PARP.[3][14]
-
Antimicrobial Research: The quinazoline core has shown activity against various bacteria and fungi.[4]
-
Antiviral Agents: Derivatives have been investigated for activity against viruses such as influenza.[2]
Section 4: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 4-Chloro-2-(trifluoromethyl)quinazoline is paramount for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[15][17]
-
Handling: Avoid contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[16] Do not eat, drink, or smoke in the laboratory.[17]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[9][16]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[16]
Conclusion
4-Chloro-2-(trifluoromethyl)quinazoline is a prime example of a molecular tool expertly designed for medicinal chemistry. Its value is derived not from inherent biological activity, but from its engineered reactivity. The strategically placed chloro and trifluoromethyl groups activate the quinazoline core for predictable and efficient functionalization via nucleophilic aromatic substitution. This allows researchers to rapidly generate libraries of diverse compounds, accelerating the discovery and optimization of new therapeutic agents. For scientists and professionals in drug development, a thorough understanding of this key intermediate is not just beneficial—it is essential for leveraging its full potential in the quest for novel medicines.
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